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Compound of Interest

Compound Name: Lurasidone D8 Hydrochloride

Cat. No.: B1149971

Get Quote

Executive Summary
Lurasidone (Latuda®) is a benzisothiazol-derivative atypical antipsychotic extensively

metabolized by CYP3A4.[1][2] Accurate quantification of Lurasidone in biological matrices is

critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and metabolic

stability assessment.

This guide details the application of Lurasidone D8 Hydrochloride (Lurasidone-d8) as a

stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g.,

chlorpromazine), Lurasidone-d8 co-elutes with the analyte, providing real-time correction for

matrix effects, ionization suppression, and extraction variability. This protocol standardizes the

use of Lurasidone-d8 in LC-MS/MS workflows, ensuring data integrity compliant with FDA/EMA

bioanalytical guidelines.

Technical Specifications & Mechanistic Role
Chemical Identity[3]

Compound: Lurasidone-d8 Hydrochloride[3][4][5][6][7]

CAS Number: 1132654-54-6 (Free base equivalent or related salt forms)
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Molecular Formula: C28H29D8ClN4O2S (Hydrochloride salt)[5]

Molecular Weight: ~537.19 g/mol (Salt), ~500.6 g/mol (Free Base cation [M+H]+)

Isotopic Purity: ≥ 98 atom % D

The "Co-Elution" Advantage
In electrospray ionization (ESI), phospholipids and endogenous plasma components often

cause ion suppression at specific retention times.

Analog IS: Elutes at a different time; cannot correct for suppression occurring at the

Lurasidone peak.

Lurasidone-d8: Co-elutes perfectly with Lurasidone. Any suppression affecting the analyte

affects the IS identically and simultaneously. The Area Ratio (Analyte/IS) remains constant,

preserving quantitative accuracy.

Structural Logic & Fragmentation
Lurasidone undergoes Collision-Induced Dissociation (CID) in MS/MS.

Parent Ion: [M+H]+ m/z 493.4

Product Ion: m/z 166.5 (Benzisothiazole moiety)

Lurasidone-d8 Behavior: The deuterium labels are typically located on the octahydro-1H-4,7-

methanoisoindole (norbornane/cyclohexyl) region.

IS Transition: [M+H]+ m/z 501.4

166.5.[7]

Note: The product ion (166.[7]5) often remains unlabeled because the label resides on the

neutral loss fragment. This confirms the structural stability of the core signaling moiety

during detection.
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The following diagram illustrates the integrated bioanalytical workflow, highlighting where

Lurasidone-d8 acts as the critical control point.
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Figure 1: Critical path for Lurasidone quantification. The IS spike occurs immediately to control

for all downstream variables.

Application Protocol: LC-MS/MS Quantification
Reagents & Preparation

Stock Solution (IS): Dissolve 1 mg Lurasidone-d8 HCl in 10 mL Methanol (100 µg/mL). Store

at -20°C.

Working IS Solution: Dilute Stock to 500 ng/mL in 50% Acetonitrile/Water.

Mobile Phases:

MP A: 5 mM Ammonium Acetate in Water (pH 5.0).[7]

MP B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
Rationale: Lurasidone is highly protein-bound (>99%).[8] Precipitation ensures total recovery.

Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.

Spike IS: Add 20 µL of Working IS Solution (Lurasidone-d8). Vortex gently.

Precipitate: Add 200 µL of ice-cold Acetonitrile.

Vortex: Mix vigorously for 30 seconds to disrupt protein binding.

Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.
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Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile

Phase A (Dilution prevents peak distortion).

LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Zorbax XDB-C8 or Kinetex Phenyl-Hexyl), 2.1 x 50 mm,

3.5 µm.

Flow Rate: 0.4 mL/min.

Gradient: Isocratic (60% B) or Gradient (10% B to 90% B over 3 min).

Ion Source: ESI Positive Mode.[7]

Table 1: MRM Transitions

Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Dwell Time
(ms)

Collision
Energy (V)

Lurasidone
493.4 (

)

166.5 (

)
100 35

Lurasidone-d8

(IS)

501.4 (

)

166.5 (

)
100 35

Note: The +8 Da mass shift in Q1 ensures no cross-talk between analyte and IS channels.

Application Protocol: Metabolic Stability (CYP3A4)
Lurasidone is a CYP3A4 substrate.[2][8][9] Lurasidone-d8 can be used to normalize data in

intrinsic clearance (

) assays.

Experimental Setup
Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.
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Substrate: Lurasidone (1 µM final).

Reaction: Initiate with NADPH regenerating system at 37°C.

Timepoints: 0, 5, 10, 20, 30, 60 min.

Termination & Analysis
Quench: At each timepoint, transfer aliquot into tube containing Lurasidone-d8 in cold

acetonitrile.

Analysis: Analyze via LC-MS/MS as per Section 4.

Calculation: Plot ln(Area Ratio) vs. Time. The slope (

) determines the half-life (

).

Validation & Troubleshooting
Linearity & Range

Target Range: 0.5 ng/mL to 500 ng/mL.

Acceptance: Correlation coefficient (

) > 0.99.

Self-Validation: If

drops, check the IS Area plot. If IS area varies >20% across the run, matrix effects are
uncontrolled (consider LLE instead of PPT).

Matrix Effects Assessment
Compare the peak area of Lurasidone-d8 in:

Solution A: Pure solvent (Mobile Phase).

Solution B: Post-extraction spiked matrix.
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Matrix Factor (MF): Area B / Area A.

Ideal MF: 0.85 – 1.15. If MF < 0.5, significant suppression is present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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